2,3-Anhydro Rosuvastatin Methyl Ester
Description
Properties
Molecular Formula |
C₂₃H₂₈FN₃O₅S |
|---|---|
Molecular Weight |
477.55 |
Synonyms |
(S,2E,6E)-Methyl 7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxyhepta-2,6-dienoate; Rosuvastatin Impurity |
Origin of Product |
United States |
Nomenclature, Chemical Identity, and Structural Features
Systematic IUPAC Naming Conventions
The systematic nomenclature for 2,3-Anhydro Rosuvastatin (B1679574) Methyl Ester can be presented in a few variations, largely due to its classification as a derivative of Rosuvastatin. The most commonly accepted IUPAC names include:
(5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-hept-2,6-dienoic acid methyl ester chemicea.com
Methyl (S,2Z,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxyhepta-2,6-dienoate cleanchemlab.com
(S,2E,6E)-Methyl 7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxyhepta-2,6-dienoate synthinkchemicals.com
These names reflect the structural complexity of the molecule, and minor differences in naming conventions can arise from the prioritization of functional groups and the description of stereochemistry.
| Synonym | Reference |
| Rosuvastatin Impurity | synthinkchemicals.com |
| 2,3-Anhydro Rosuvastatin Methyl Ester | synthinkchemicals.com |
| (5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl (methyl sulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-hept-2,6-dienoic acid methyl ester | chemicea.com |
| Methyl (S,2Z,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxyhepta-2,6-dienoate | cleanchemlab.com |
Core Structural Elements and Chemical Linkages
2,3-Anhydro Rosuvastatin Methyl Ester is a complex organic molecule built upon a substituted pyrimidine (B1678525) ring. The core structure consists of a central pyrimidine ring substituted at various positions. Key structural components include:
A fluorophenyl group: A 4-fluorophenyl ring is attached to the pyrimidine core.
An isopropyl group: An isopropyl substituent is also bonded to the pyrimidine ring.
A sulfonamido side chain: A -N(CH₃)SO₂CH₃ group is linked to the pyrimidine ring.
A heptenoic acid methyl ester side chain: This is a seven-carbon chain with two double bonds, a hydroxyl group, and a methyl ester functional group.
The linkages between these components are primarily covalent bonds, forming a stable yet reactive molecular framework.
Identification of Anhydro and Methyl Ester Moieties
The "anhydro" designation in the compound's name indicates the removal of a water molecule from the parent structure, Rosuvastatin. Specifically, the 2,3-anhydro form arises from the elimination of a hydroxyl group at the C3 position and a hydrogen atom from the C2 position of the heptenoic acid side chain, resulting in the formation of a double bond between these two carbons. This transformation is a type of dehydration reaction, often catalyzed by acidic conditions. youtube.com
The methyl ester moiety (-COOCH₃) is located at the end of the heptenoic acid side chain. This functional group is formed by the esterification of the carboxylic acid group of Rosuvastatin with methanol (B129727). ubbcluj.ro This process can occur during the synthesis or degradation of Rosuvastatin under specific conditions. ubbcluj.ro
| Chemical Feature | Description |
| Molecular Formula | C₂₃H₂₈FN₃O₅S |
| Molecular Weight | 477.55 g/mol |
| CAS Number | 2452383-22-9 |
Stereochemical Considerations and Potential Isomers
Rosuvastatin itself is a chiral molecule with two stereocenters at the C3 and C5 positions of the heptenoic acid side chain, leading to four possible stereoisomers (3R,5S; 3S,5R; 3R,5R; and 3S,5S). nih.govplos.org The therapeutically active form of Rosuvastatin is the (3R, 5S)-enantiomer. nih.gov
The formation of the 2,3-anhydro derivative eliminates the stereocenter at the C3 position. However, the stereocenter at C5 remains, meaning that 2,3-Anhydro Rosuvastatin Methyl Ester can exist as two enantiomers: (5S) and (5R). The predominant isomer formed will depend on the stereochemistry of the parent Rosuvastatin molecule.
Furthermore, the double bond at the C2-C3 position can exist as either the E (entgegen) or Z (zusammen) isomer, adding another layer of potential isomerism. The various IUPAC names found reflect this, with some specifying (2E) and others (2Z). cleanchemlab.comsynthinkchemicals.com Therefore, a complete stereochemical description of a specific sample of 2,3-Anhydro Rosuvastatin Methyl Ester would require the specification of the configuration at C5 and the geometry of the C2=C3 double bond.
Pathways of Formation and Occurrence
Degradation Pathways of Rosuvastatin (B1679574) Leading to 2,3-Anhydro Rosuvastatin Methyl Ester
Forced degradation studies, which are conducted under more severe conditions than standard stability testing, reveal the intrinsic stability of a drug molecule and provide insight into potential degradation pathways. researchgate.net Rosuvastatin has been shown to be susceptible to degradation under several stress conditions, particularly in acidic and photolytic environments. nih.gov
Forced degradation studies on Rosuvastatin are performed under conditions prescribed by the International Council for Harmonisation (ICH), including acid and base hydrolysis, oxidation, heat, and light exposure. nih.govnih.gov Research indicates that Rosuvastatin is particularly labile under acid hydrolytic and photolytic stress, while showing relative stability against basic, neutral, oxidative, and thermal conditions. nih.gov The degradation process can lead to the formation of numerous impurities. Notably, analyses have identified the formation of degradation products with a molecular mass that is 18 Da less than the parent drug, which corresponds to a loss of a water molecule and the formation of an anhydro derivative. nih.gov
The table below summarizes findings from a forced degradation study, highlighting the conditions under which Rosuvastatin degrades.
Table 1: Summary of Rosuvastatin Forced Degradation Results
| Stress Condition | Parameters | Degradation Outcome | Reference |
|---|---|---|---|
| Acid Hydrolysis | 5(N) HCl, 70°C, 5 hours | Significant degradation (33.67% recovery) | semanticscholar.org |
| Alkaline Hydrolysis | 5(N) NaOH, 70°C, 5 hours | Significant degradation (14.41% recovery) | semanticscholar.org |
| Oxidation | 30% H₂O₂, 70°C, 5 hours | Moderate degradation (76.84% recovery) | semanticscholar.org |
| Thermal Degradation | 70°C, 6 hours | Stable (99.64% recovery) | semanticscholar.org |
| Photolytic (Wet) | UV light at 254 nm, 2 hours | Stable (99.52% recovery) | semanticscholar.org |
Note: Stability results can vary based on specific experimental parameters. While one study indicates photolytic stability semanticscholar.org, others find significant degradation under light. nih.govnih.gov
Exposure to light is a critical factor in the degradation of Rosuvastatin. sci-hub.seresearchgate.net Studies have shown that the molecule is highly sensitive to light, especially when in solution, which can lead to the formation of various photoproducts. sci-hub.se The primary photolytic degradation pathway involves a radical-mediated mechanism that results in intramolecular photocyclization, forming diastereomeric dihydrophenanthrene derivatives. nih.govsci-hub.seresearchgate.netgoogle.com These cyclic compounds are significant impurities formed upon irradiation with visible or UV light. google.com Furthermore, these initial photoproducts can undergo subsequent degradation, particularly in the mild acidic conditions often present in chromatographic mobile phases, to form other derivatives such as lactones. nih.gov This susceptibility to light-induced transformation underscores a key pathway for the generation of altered structures, including dehydrated or anhydro forms.
While some studies suggest that Rosuvastatin is relatively stable under dry heat conditions nih.govsemanticscholar.org, thermal stress can contribute to degradation, especially in the presence of moisture. researchgate.net Elevated temperatures can provide the necessary energy to overcome activation barriers for intramolecular reactions. researchgate.net One of the most significant thermal degradation pathways is the conversion of Rosuvastatin to its corresponding lactone form. researchgate.netchemicalpapers.com This process is a form of dehydration, as it involves the elimination of a water molecule through an intramolecular esterification. Kinetic studies have determined the thermodynamic parameters for this conversion, indicating that the reaction is not spontaneous at room temperature but can be induced by heat. researchgate.net
Rosuvastatin demonstrates marked instability in acidic environments. nih.govresearchgate.net Acid-catalyzed reactions are a major pathway for its degradation, leading to several products. researchgate.net The acidic conditions facilitate hydrolysis and promote dehydration reactions. The formation of 2,3-Anhydro Rosuvastatin Methyl Ester is a direct result of an acid-catalyzed dehydration of the 3-hydroxy group on the heptenoic acid side chain. Concurrently, acid catalysis is known to promote the intramolecular cyclization of Rosuvastatin into its lactone form, which is another major acid degradation product. researchgate.netresearchgate.net Studies using 0.1 N HCl have been shown to effectively produce degradation products, confirming the molecule's sensitivity to acid. researchgate.net
The structure of Rosuvastatin, featuring a 3,5-dihydroxy heptenoic acid side chain, is prone to intramolecular reactions. The most prominent of these is an intramolecular esterification, where the carboxylic acid group reacts with the 5-hydroxyl group to form a six-membered ring, known as Rosuvastatin lactone. researchgate.netchemicalpapers.com This lactone is a major degradation product, especially under acidic and thermal stress, and its formation follows first-order kinetics. researchgate.netchemicalpapers.com
This cyclization is a distinct process from the formation of 2,3-Anhydro Rosuvastatin Methyl Ester. The latter involves a direct dehydration across the C-2 and C-3 positions of the side chain to create a double bond, rather than a ring structure. synthinkchemicals.comcleanchemlab.com The "methyl ester" designation indicates that the carboxylic acid functional group is esterified with methanol (B129727). This esterification is typically a feature of the molecule either from its synthesis as an intermediate or from a derivatization process for analytical purposes. google.comubbcluj.ro
Formation as a Byproduct or Intermediate in Rosuvastatin Derivative Synthesis
Rosuvastatin Methyl Ester is a key intermediate in various patented processes for the synthesis of Rosuvastatin Calcium. google.comgoogle.com During the multi-step synthesis, purification, and subsequent conversion of the methyl ester to the final calcium salt, various impurities can be generated. The chemical conditions employed in these synthetic steps, which may include the use of acidic or basic reagents and heating, can facilitate side reactions such as dehydration. The existence of 2,3-Anhydro Rosuvastatin Methyl Ester as a commercially available reference impurity suggests it is a known, albeit minor, byproduct that can arise during the manufacturing process of Rosuvastatin or its intermediates. synthinkchemicals.comlgcstandards.commolcan.com
Role in Methyl Esterification Processes of Rosuvastatin
Rosuvastatin methyl ester is a key intermediate in some synthetic routes leading to the final Rosuvastatin calcium salt. magtechjournal.com The esterification of the carboxylic acid group of Rosuvastatin is a standard procedure to protect this functionality during subsequent chemical modifications. However, the conditions employed during esterification or the work-up of the reaction mixture can inadvertently lead to the formation of impurities.
Forced degradation studies on Rosuvastatin have shown that the drug degrades under acidic conditions. cymitquimica.com While these studies primarily focus on the degradation of the final active pharmaceutical ingredient, the principles apply to its intermediates as well. The presence of acidic catalysts or residual acids from previous synthetic steps can promote a dehydration reaction across the C2 and C3 positions of the heptenoate side chain of Rosuvastatin methyl ester, resulting in the formation of the 2,3-anhydro derivative. This intramolecular elimination of water is a plausible pathway for the generation of this impurity.
Occurrence during Synthetic Route Development for Rosuvastatin
The multi-step synthesis of Rosuvastatin involves numerous intermediates and reagents, creating several opportunities for impurity formation. derpharmachemica.com The synthesis of related substances of Rosuvastatin has been described, including the formation of an impurity via intramolecular dehydration. magtechjournal.com Although this study did not specifically name 2,3-Anhydro Rosuvastatin Methyl Ester, it highlights that dehydration is a recognized pathway for impurity generation in the Rosuvastatin synthetic process.
During process optimization for Rosuvastatin calcium, various impurities ranging from 0.03% to 0.3% have been observed. derpharmachemica.com The identification and characterization of these impurities are crucial for ensuring the quality and safety of the final drug product. 2,3-Anhydro Rosuvastatin Methyl Ester is one such process-related impurity that needs to be monitored and controlled. Its presence can be indicative of specific reaction conditions, such as the use of certain acidic catalysts or elevated temperatures during the esterification or subsequent steps, that favor the elimination of water from the dihydroxy heptenoate side chain.
Table 2: Research Findings on Rosuvastatin Impurities
| Study Focus | Key Findings | Potential Relevance to 2,3-Anhydro Rosuvastatin Methyl Ester |
|---|---|---|
| Forced Degradation of Rosuvastatin | Rosuvastatin degrades under acidic, oxidative, and photolytic conditions. cymitquimica.com | Acidic conditions could catalyze the dehydration of the diol in the side chain of Rosuvastatin methyl ester. |
| Synthesis of Rosuvastatin-Related Substances | An impurity was formed through intramolecular dehydration. magtechjournal.com | This provides a direct precedent for the formation of anhydro-impurities during Rosuvastatin synthesis. |
| Process Optimization of Rosuvastatin Calcium | Several impurities were observed, necessitating their identification and characterization for quality control. derpharmachemica.com | 2,3-Anhydro Rosuvastatin Methyl Ester is one of the impurities that must be monitored. |
Compound Names Mentioned in This Article
Elucidation of Reaction Mechanisms for 2,3-Anhydro Rosuvastatin Methyl Ester Formation
The transformation of Rosuvastatin into its 2,3-anhydro methyl ester derivative involves a series of chemical reactions that are influenced by several factors. Understanding these mechanisms is crucial for controlling the formation of this impurity during the synthesis and storage of Rosuvastatin.
Role of Hydroxyl Group Participation in Anhydro Ring Closure
The formation of the anhydro ring in 2,3-Anhydro Rosuvastatin Methyl Ester is a direct consequence of the participation of the hydroxyl groups present in the Rosuvastatin side chain. The structure of Rosuvastatin features a dihydroxy heptenoic acid side chain. The anhydro ring is formed through an intramolecular dehydration reaction, which involves the loss of a water molecule from two adjacent hydroxyl groups.
While specific mechanistic studies for 2,3-Anhydro Rosuvastatin Methyl Ester are not extensively detailed in publicly available literature, a plausible mechanism can be proposed based on fundamental principles of organic chemistry. The reaction is likely acid-catalyzed, where a proton (H+) protonates one of the hydroxyl groups, converting it into a good leaving group (water). The adjacent hydroxyl group then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group, leading to the formation of a cyclic ether, the anhydro ring, and the elimination of a water molecule. The "2,3" designation indicates the positions of the carbon atoms from which the elements of water are removed to form the ether linkage.
Influence of Solvent Environment on Anhydro Derivative Generation
The solvent environment plays a pivotal role in chemical reactions, and the formation of 2,3-Anhydro Rosuvastatin Methyl Ester is no exception. The choice of solvent can significantly influence the rate and extent of this impurity's generation.
Studies on the degradation of Rosuvastatin have shown that the formation of related impurities, such as the lactone, is highly dependent on the solvent matrix. epo.org For instance, in aprotic solvents, the equilibrium may favor the formation of cyclic degradation products. epo.orggoogle.com Conversely, protic solvents, like methanol (B129727), have been observed to stabilize both Rosuvastatin and its lactone form, suggesting that the solvent can mediate the reaction pathways. epo.orggoogle.com
Kinetic Studies of Formation and Degradation (Academic Perspective)
Kinetic studies are essential for understanding the rate at which a chemical reaction proceeds and the factors that influence it. For impurities like 2,3-Anhydro Rosuvastatin Methyl Ester, kinetic data would provide valuable insights into its formation and degradation rates under various conditions.
Chemical Stability Profiles of 2,3-Anhydro Rosuvastatin Methyl Ester in Research Matrices
The stability of a chemical compound under various environmental conditions is a key determinant of its persistence and potential impact. The following sections discuss the expected stability of 2,3-Anhydro Rosuvastatin Methyl Ester based on general principles and the known stability of Rosuvastatin itself.
pH-Dependent Stability Studies
The pH of the surrounding medium is a critical factor affecting the stability of many organic molecules, including pharmaceutical impurities. Forced degradation studies of Rosuvastatin have consistently shown that it is susceptible to degradation under acidic conditions. nih.gov This instability is often attributed to acid-catalyzed reactions such as hydrolysis and intramolecular cyclization.
Given that the formation of the anhydro ring is likely an acid-catalyzed dehydration, it is also plausible that the reverse reaction, the hydrolysis of the anhydro ether linkage, would also be favored under acidic conditions, particularly in the presence of water. Therefore, the stability of 2,3-Anhydro Rosuvastatin Methyl Ester is expected to be pH-dependent. At neutral or slightly alkaline pH, the compound is likely to be more stable, as the catalytic protons required for hydrolysis are less available.
Illustrative pH-Dependent Stability of 2,3-Anhydro Rosuvastatin Methyl Ester
| pH | Condition | Remaining Compound (%) after 24h (Hypothetical) |
| 2.0 | 0.1 N HCl | 85 |
| 4.5 | Acetate Buffer | 92 |
| 7.0 | Phosphate (B84403) Buffer | 98 |
| 9.0 | Borate Buffer | 99 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of pH-dependent stability. Actual experimental data is not publicly available.
Temperature Effects on Compound Integrity
Temperature is a fundamental parameter that influences the rate of chemical reactions. In general, an increase in temperature provides the necessary activation energy for reactions to occur more rapidly. The degradation of Rosuvastatin and the formation of its impurities have been shown to be temperature-dependent. epo.orggoogle.com
The integrity of 2,3-Anhydro Rosuvastatin Methyl Ester is also expected to be affected by temperature. At elevated temperatures, the rate of its formation from Rosuvastatin, as well as its own potential degradation into other products, would likely increase. Thermal stress can provide the energy to overcome the activation barrier for the intramolecular cyclization to form the anhydro ring. Therefore, to maintain the integrity of samples containing this compound for research or analytical purposes, storage at controlled, low temperatures is advisable.
Illustrative Temperature Effects on the Stability of 2,3-Anhydro Rosuvastatin Methyl Ester
| Temperature (°C) | Storage Duration | Remaining Compound (%) (Hypothetical) |
| 4 | 30 days | 99 |
| 25 | 30 days | 95 |
| 40 | 30 days | 88 |
| 60 | 30 days | 75 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of temperature-dependent stability. Actual experimental data is not publicly available.
Photostability Assessment
The photostability of rosuvastatin and its related compounds is a critical parameter in drug development, as exposure to light can lead to the formation of degradation products. ijpsr.comresearchgate.net Forced degradation studies, conducted under conditions prescribed by the International Council for Harmonisation (ICH) guidelines, have consistently shown that rosuvastatin is susceptible to degradation under photolytic stress. nih.govrsc.org
Research indicates that rosuvastatin is labile when exposed to acidic and photolytic conditions, while demonstrating stability against base/neutral hydrolysis, oxidation, and thermal stress. nih.gov The drug is known to be particularly sensitive to light, and this reactivity is a significant factor in its degradation profile. researchgate.netoup.com Both UVA and UVB radiation can induce decomposition. researchgate.netresearchgate.net
Upon exposure to light, the primary photochemical reaction for rosuvastatin involves an intramolecular cyclization. researchgate.netresearchgate.net This process leads to the formation of stable, diastereomeric dihydrophenanthrene-like analogues or dihydrobenzoquinazolines. researchgate.netresearchgate.netnih.gov Studies using laser flash photolysis have identified a long-lived transient species at approximately 550 nm, which is believed to be the primary intermediate in this photocyclization process. nih.gov
The extent of photodegradation can be significant. One study reported the complete decomposition of rosuvastatin after four days of exposure to sunlight. researchgate.net In a controlled experiment using a 500W UV lamp, the drug decomposed completely within eight hours. researchgate.net Another investigation involving direct photolysis showed 30.6% decomposition of rosuvastatin after a one-hour irradiation period. ufrgs.br This degradation increased to 75.0% when a ZnO photocatalyst was present. ufrgs.br The photolytic degradation of the rosuvastatin drug substance has been described as very prominent. oup.com
The following table summarizes findings from various photostability studies on rosuvastatin.
| Light Source/Condition | Exposure Duration | Solvent/Medium | Observed Degradation | Identified Major Photoproducts | Citation |
|---|---|---|---|---|---|
| Sunlight | 4 days | Water | Complete decomposition | Diastereomeric dihydrobenzoquinazolines | researchgate.net |
| UV Lamp (500W, Pyrex filter) | 8 hours | Water | Complete decomposition | Diastereomeric dihydrobenzoquinazolines | researchgate.net |
| UV Light (Direct Photolysis) | 1 hour | Aqueous solution | 30.6% | Not specified | ufrgs.br |
| UV Light (with ZnO catalyst) | 1 hour | Aqueous solution | 75.0% | Not specified | ufrgs.br |
| ICH Photolytic Conditions | Not specified | Not specified | Sensitive to photolysis | Degradation products with m/z 481, 497, 479, 463, 513 | rsc.org |
While these studies focus on rosuvastatin, the inherent photosensitivity of the core molecule suggests that related structures, such as its anhydro derivatives, would also be susceptible to degradation upon light exposure. The formation of the anhydro structure involves the loss of water, and the resulting double bond may influence the photochemical pathways, although specific studies on the photostability of 2,3-Anhydro Rosuvastatin Methyl Ester are not extensively detailed in the reviewed literature.
Advanced Analytical Methodologies for Characterization and Detection
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating 2,3-Anhydro Rosuvastatin (B1679574) Methyl Ester from complex matrices. Various chromatographic methods are employed to achieve the necessary resolution and sensitivity for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS/TOF, LC-MSn) for Structure Elucidation and Impurity Profiling
Liquid chromatography coupled with mass spectrometry is an indispensable tool for the identification and structural characterization of pharmaceutical impurities. Forced degradation studies of Rosuvastatin show it to be particularly labile under acid hydrolytic and photolytic conditions, leading to the formation of multiple degradation products. nih.govresearchgate.net LC-MS analyses reveal that some degradation products have a molecular mass 18 Da less than the parent drug, consistent with a dehydration reaction that could form an anhydro compound. nih.govresearchgate.net
Sophisticated techniques such as Liquid Chromatography-Time of Flight Mass Spectrometry (LC-MS/TOF) and multi-stage mass spectrometry (LC-MSn) are employed for the detailed structural elucidation of these products. nih.govresearchgate.net LC-MS/TOF provides high-resolution mass data, enabling the determination of elemental composition, while LC-MSn offers detailed fragmentation patterns crucial for piecing together the molecular structure. A sensitive and specific LC-MS/MS method has been developed for quantifying Rosuvastatin in human plasma, demonstrating the capability of this technique to achieve low limits of quantitation (0.05 ng/mL). nih.gov Such methods, often utilizing a triple quadrupole mass spectrometer in multiple reaction-monitoring (MRM) mode, can be adapted for the trace-level quantification of specific impurities like 2,3-Anhydro Rosuvastatin Methyl Ester. nih.govthermofisher.com
Table 1: Exemplary LC-MS/MS Conditions for Rosuvastatin Analysis
| Parameter | Condition | Source |
| Column | Inertsil ODS-3 (4.6 x 100 mm, 3.0 µm) | nih.gov |
| Mobile Phase | 0.05 mol/L Formic Acid : Acetonitrile (B52724) (20:80, v/v) | nih.gov |
| Flow Rate | 0.50 mL/min | nih.gov |
| Ionization | Electrospray Ionization (ESI) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Run Time | 3.5 min | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization Strategies
Due to the high boiling points and thermal lability of statins, Gas Chromatography (GC) analysis typically requires a derivatization step to increase volatility. ubbcluj.ro A novel method involves the selective derivatization of Rosuvastatin to its methyl ester, a direct precursor in structure to the anhydro compound of interest, for GC-MS analysis. ubbcluj.ro This process is achieved through a rapid reaction with methyl iodide in a solution of dimethyl sulfoxide, facilitated by anhydrous potassium carbonate. ubbcluj.ro
The resulting Rosuvastatin Methyl Ester is then analyzed by GC-MS, where it can be identified by its molecular ion and characteristic fragment ions. ubbcluj.ro For instance, the electron ionization (EI) mass spectrum of Rosuvastatin Methyl Ester shows a molecular ion (M+•) at m/z 495. ubbcluj.ro Key fragment ions are observed at m/z 463 (loss of a methanol (B129727) molecule) and m/z 459 (loss of two water molecules). ubbcluj.ro This established methodology for the methyl ester provides a direct framework for the analysis of its anhydro derivative, which would be expected to produce a unique and identifiable fragmentation pattern under similar GC-MS conditions. Another strategy involves using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) to convert fatty acids into fatty acid methyl esters for high-throughput GC-MS analysis, a technique that could potentially be adapted for related compounds. mdpi.com
Table 2: GC-MS Derivatization and Key Mass Fragments for Rosuvastatin Methyl Ester
| Parameter | Details | Source |
| Derivatization Reagents | Methyl iodide, anhydrous potassium carbonate, dimethyl sulfoxide | ubbcluj.ro |
| Reaction Time | 2 minutes | ubbcluj.ro |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | ubbcluj.ro |
| Molecular Ion (M+•) | m/z 495 | ubbcluj.ro |
| Characteristic Fragments | m/z 463, m/z 459, m/z 445, m/z 421 | ubbcluj.ro |
High-Performance Liquid Chromatography (HPLC) for Related Substances Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Rosuvastatin and quantifying its related substances. cleanchemlab.com Stability-indicating HPLC methods are specifically designed to separate the main active ingredient from all potential impurities and degradation products, ensuring that the analytical results are accurate and reliable. nih.gov
A typical Reversed-Phase HPLC (RP-HPLC) method for analyzing Rosuvastatin impurities utilizes a C18 column. magtechjournal.com The mobile phase often consists of a buffered aqueous solution mixed with organic solvents like acetonitrile and methanol. nih.govmagtechjournal.com For example, one method employs a gradient elution with a mobile phase containing potassium dihydrogen phosphate (B84403) buffer (pH 4.0), methanol, acetonitrile, and tetrahydrofuran. magtechjournal.com Detection is commonly performed using a UV detector set at a wavelength where both Rosuvastatin and its impurities exhibit significant absorbance, such as 242 nm. magtechjournal.com Such methods are validated to be simple, efficient, and accurate for the simultaneous determination of multiple related substances in pharmaceutical formulations. magtechjournal.com
Thin-Layer Chromatography (TLC) for Degradation Monitoring
Thin-Layer Chromatography (TLC) offers a straightforward and effective method for monitoring degradation studies. A validated, stability-indicating TLC method has been developed to analyze Rosuvastatin and its degradation products formed under various stress conditions as prescribed by the International Conference on Harmonisation (ICH). researchgate.net
The method uses aluminum plates precoated with silica (B1680970) gel 60F254 as the stationary phase. researchgate.net A mobile phase consisting of chloroform, n-hexane, methanol, and glacial acetic acid in a specific ratio (e.g., 8:10.4:1.5:0.1 v/v/v/v) allows for the effective separation of Rosuvastatin from its degradation products. researchgate.net This technique is particularly useful for tracking the formation of impurities under stress conditions like acid hydrolysis and oxidation, where Rosuvastatin is known to be sensitive. researchgate.net The method demonstrates good precision, with intra-day and inter-day precision relative standard deviation (RSD) values being less than 1.49%. researchgate.net
Spectroscopic and Spectrometric Characterization
While chromatography separates the components, spectroscopy provides the definitive structural information needed for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the absolute structural confirmation of chemical compounds, including pharmaceutical impurities. For complex molecules like 2,3-Anhydro Rosuvastatin Methyl Ester, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are vital.
Studies on Rosuvastatin degradation have successfully utilized LC-NMR, which combines the separation power of LC with the structural elucidation capabilities of NMR, to characterize degradation products. nih.govresearchgate.net
1D NMR: A 1D ¹H NMR spectrum would provide initial information on the types of protons present and their chemical environment, while a ¹³C NMR spectrum would identify all unique carbon atoms. For 2,3-Anhydro Rosuvastatin Methyl Ester, the presence of the methyl ester group would be confirmed by a characteristic signal in both the ¹H and ¹³C spectra (e.g., a signal around 54 ppm in ¹³C NMR). nih.gov
2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete molecular structure. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range (2-3 bond) correlations. These experiments would be crucial to confirm the connectivity of the entire molecule, including the location of the anhydro linkage and the position of the methyl ester group relative to the rest of the structure. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. While a specific experimental IR spectrum for 2,3-Anhydro Rosuvastatin Methyl Ester is not publicly available, a theoretical analysis of its structure allows for the prediction of its principal IR absorption bands. The molecule contains several key functional groups, including a methyl ester, an aromatic ring, a sulfonyl group, and a hydroxyl group.
The presence of a methyl ester is expected to produce a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch, typically observed in the range of 1735-1750 cm⁻¹. openstax.orgpressbooks.pub The C-O-C stretching vibrations of the ester group would likely result in two distinct bands between 1300 cm⁻¹ and 1000 cm⁻¹. openstax.orgpressbooks.pub The aromatic fluorophenyl and pyrimidine (B1678525) rings would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and a series of characteristic absorptions in the 1600-1450 cm⁻¹ region due to C=C bond stretching within the rings. pressbooks.publibretexts.org The sulfonyl group (S=O) is expected to show strong stretching absorptions in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. Furthermore, the hydroxyl (-OH) group would present a broad absorption band in the region of 3500-3200 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for 2,3-Anhydro Rosuvastatin Methyl Ester
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Carbonyl (Ester) | 1735 - 1750 | C=O Stretch |
| Aromatic Ring | > 3000 | C-H Stretch |
| Aromatic Ring | 1600 - 1450 | C=C Stretch |
| Ester | 1300 - 1000 | C-O-C Stretch |
| Sulfonyl | 1350 - 1300 | S=O Asymmetric Stretch |
| Sulfonyl | 1160 - 1120 | S=O Symmetric Stretch |
| Hydroxyl | 3500 - 3200 | O-H Stretch |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of pharmaceutical impurities, providing highly accurate mass measurements that allow for the determination of a compound's elemental composition. measurlabs.com For 2,3-Anhydro Rosuvastatin Methyl Ester, the exact mass has been determined to be 477.1734 Da. molcan.com
This high degree of mass accuracy, often to within a few parts per million (ppm), enables the confident assignment of the molecular formula C₂₃H₂₈FN₃O₅S. synthinkchemicals.com While detailed experimental HRMS fragmentation data for this specific impurity is not widely published, the technique, particularly when coupled with tandem mass spectrometry (MS/MS), would be instrumental in confirming its structure. sterlingpharmasolutions.com The fragmentation pattern would reveal characteristic losses of functional groups, such as the methoxy (B1213986) group from the ester or cleavage of the side chain, providing definitive structural information and distinguishing it from other isomers or related impurities. sterlingpharmasolutions.com
Interactive Data Table: Physicochemical Properties of 2,3-Anhydro Rosuvastatin Methyl Ester
| Property | Value | Source(s) |
| Chemical Name | (5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-hept-2,6-dienoic acid methyl ester | molcan.comcleanchemlab.com |
| CAS Number | 2452383-22-9 | synthinkchemicals.com |
| Molecular Formula | C₂₃H₂₈FN₃O₅S | synthinkchemicals.com |
| Molecular Weight | 477.55 g/mol | synthinkchemicals.com |
| Exact Mass | 477.1734 Da | molcan.com |
Application of Advanced Analytical Techniques in Impurity Identification Research
The control of impurities is a mandatory requirement by regulatory bodies worldwide to ensure the quality and safety of pharmaceutical products. derpharmachemica.com Process-related impurities, such as 2,3-Anhydro Rosuvastatin Methyl Ester, can arise during the synthesis of the active pharmaceutical ingredient (API), Rosuvastatin. derpharmachemica.comchemicea.com The identification, quantification, and control of such impurities are central to modern pharmaceutical research and quality control. nih.govwisdomlib.org
Advanced analytical techniques, including Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS, are pivotal in this endeavor. nih.govnih.gov These methods offer the high sensitivity and resolution required to detect and quantify trace-level impurities in complex drug matrices. nih.gov The characterization of impurities like 2,3-Anhydro Rosuvastatin Methyl Ester is crucial for several reasons. It allows for the optimization of the API synthesis process to minimize the formation of such byproducts. Furthermore, the availability of well-characterized reference standards for known impurities is essential for the validation of analytical methods used in routine quality control of the final drug product. cleanchemlab.com The comprehensive structural information obtained from techniques like IR and HRMS ensures the unambiguous identification of these impurities, which is a key aspect of regulatory submissions. thermofisher.com
Stereochemical Aspects and Isomeric Relationships
Chirality in Rosuvastatin (B1679574) and its Anhydro Derivatives
Rosuvastatin is a chiral compound possessing two stereogenic centers in its heptenoic acid side chain, specifically at the C3 and C5 positions. magtechjournal.comnih.gov The therapeutically active form of rosuvastatin is the (3R, 5S)-enantiomer. nih.govnih.gov Due to the presence of two chiral centers, rosuvastatin can exist as four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). These stereoisomers, which are diastereomers of each other (with the exception of the (3S,5R) enantiomer), can exhibit different pharmacological and toxicological profiles.
The formation of 2,3-Anhydro Rosuvastatin Methyl Ester involves the removal of a water molecule from the C2 and C3 positions of the rosuvastatin methyl ester side chain, resulting in the formation of a double bond. This elimination reaction removes the chiral center at C3. However, the chirality at the C5 position is retained. Consequently, 2,3-Anhydro Rosuvastatin Methyl Ester can exist as two potential stereoisomers, namely the (5S)-isomer and the (5R)-isomer, arising from the corresponding stereoisomers of the parent rosuvastatin methyl ester. The specific stereochemistry of the starting material will dictate the stereochemistry of the resulting anhydro derivative.
Formation and Characterization of Specific Stereoisomers of 2,3-Anhydro Rosuvastatin Methyl Ester
2,3-Anhydro Rosuvastatin Methyl Ester is recognized as an impurity that can arise during the synthesis or degradation of rosuvastatin. synzeal.comsynthinkchemicals.com Its formation can be promoted under certain conditions, such as in the presence of acidic environments which can facilitate dehydration reactions. Forced degradation studies of rosuvastatin have identified the formation of various degradation products, including those corresponding to the loss of a water molecule (anhydrorosuvastatin). researchgate.net
The characterization of these stereoisomers relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the structure of the anhydro derivative. The presence of signals corresponding to the newly formed double bond and the absence of the C3 hydroxyl proton signal would be key indicators. Specific stereoisomers would likely exhibit subtle differences in their NMR spectra due to the different spatial arrangement of atoms.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, which for 2,3-Anhydro Rosuvastatin Methyl Ester is 477.55 g/mol , corresponding to the molecular formula C23H28FN3O5S. synthinkchemicals.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also help in elucidating the structure.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The disappearance of the O-H stretching vibration associated with the C3 hydroxyl group and the appearance of a C=C stretching vibration would support the formation of the anhydro compound.
While the general formation of anhydro derivatives is documented, detailed studies focusing on the specific reaction kinetics and stereoselectivity of the formation of individual (5S) and (5R) isomers of 2,3-Anhydro Rosuvastatin Methyl Ester are not extensively reported in publicly available literature. The stereochemistry of the resulting anhydro compound is directly dependent on the stereochemistry of the rosuvastatin or rosuvastatin methyl ester precursor. For instance, the dehydration of (3R, 5S)-Rosuvastatin Methyl Ester would be expected to yield the (5S)-2,3-Anhydro Rosuvastatin Methyl Ester.
| Analytical Technique | Expected Observations for 2,3-Anhydro Rosuvastatin Methyl Ester |
|---|---|
| ¹H NMR | Appearance of new olefinic proton signals, disappearance of C3-OH proton signal. |
| ¹³C NMR | Appearance of new signals for the C=C double bond, shift in the signal for C5. |
| Mass Spectrometry | Molecular ion peak corresponding to C23H28FN3O5S (m/z 477.55). |
| Infrared Spectroscopy | Absence of C3-OH stretching band, presence of C=C stretching band. |
Chromatographic Separation of Stereoisomers for Research Purposes
The separation of stereoisomers is crucial for their individual study and for ensuring the purity of the active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of rosuvastatin and its related impurities, including its stereoisomers. ijpda.orgnih.gov
For the separation of the stereoisomers of 2,3-Anhydro Rosuvastatin Methyl Ester, chiral chromatography would be the method of choice. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of chiral compounds in the pharmaceutical industry. ijpda.org
The development of a chiral HPLC method for separating the (5S) and (5R) isomers of 2,3-Anhydro Rosuvastatin Methyl Ester would involve the optimization of several parameters:
Chiral Stationary Phase: Selection of an appropriate CSP is the most critical factor. Columns such as Chiralpak® or Chiralcel® are often used for such separations.
Mobile Phase: The composition of the mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve the best resolution between the stereoisomers.
Additives: Small amounts of acidic or basic additives can be added to the mobile phase to improve peak shape and resolution.
Temperature: Column temperature can also influence the separation efficiency.
The separated stereoisomers can then be collected for further characterization and study. While specific methods for the chromatographic separation of the stereoisomers of 2,3-Anhydro Rosuvastatin Methyl Ester are not extensively detailed in the literature, the principles and techniques used for the separation of rosuvastatin's other stereoisomers and chiral impurities provide a strong foundation for developing such methods. ijpda.orggoogle.com
| Chromatographic Parameter | Considerations for Separation of 2,3-Anhydro Rosuvastatin Methyl Ester Stereoisomers |
|---|---|
| Stationary Phase | Polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC). |
| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or reversed-phase with a chiral additive. |
| Detector | UV detector, typically set at a wavelength where the compound has maximum absorbance. |
| Flow Rate | Optimized for best resolution and analysis time. |
| Temperature | Controlled to ensure reproducibility of retention times. |
Synthetic Strategies for Research Reference Standards
Controlled Synthesis of 2,3-Anhydro Rosuvastatin (B1679574) Methyl Ester for Research Materials
The generation of 2,3-Anhydro Rosuvastatin Methyl Ester as a research reference material is centered on the controlled chemical transformation of its parent compound, Rosuvastatin Methyl Ester. The synthesis is not one of primary assembly but rather a targeted degradation or conversion of the fully formed ester.
The precursor for this synthesis is Rosuvastatin Methyl Ester, an intermediate in the synthesis of Rosuvastatin itself. google.com The anhydro impurity is a dehydration product, meaning it is formed by the elimination of a water molecule (mass of 18 Da) from the parent structure. researchgate.net This transformation specifically involves the 3,5-dihydroxyheptenoate side chain of Rosuvastatin Methyl Ester.
The controlled synthesis to produce 2,3-Anhydro Rosuvastatin Methyl Ester for use as a reference standard involves inducing a dehydration reaction. While specific documented syntheses for this impurity are not prevalent in peer-reviewed literature, the mechanism is understood from general organic chemistry principles and studies on statin degradation. It is known that β-hydroxy acids and their esters are susceptible to dehydration under certain conditions. google.com The process would involve treating Rosuvastatin Methyl Ester with an acid catalyst or subjecting it to thermal stress, which facilitates the intramolecular elimination of water from the hydroxyl groups at the C-3 and C-5 positions of the heptenoate chain. This results in the formation of a conjugated diene system, yielding the target compound, chemically named Methyl (S,2Z,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxyhepta-2,6-dienoate.
Table 1: Precursor Compound Details
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Rosuvastatin Methyl Ester | 147118-40-9 | C₂₃H₃₀FN₃O₆S | 495.56 |
Purification and Characterization Protocols for Analytical Reference Standards
The production of 2,3-Anhydro Rosuvastatin Methyl Ester as a certified analytical reference standard requires stringent purification and comprehensive characterization to ensure its identity, purity, and quality.
Purification Protocol:
The primary method for purifying rosuvastatin-related compounds, including dehydration impurities, is High-Performance Liquid Chromatography (HPLC), particularly at the preparative scale. tsijournals.comgoogle.com
Chromatographic System: A reversed-phase HPLC (RP-HPLC) system is typically employed.
Stationary Phase: The most common stationary phase is a C18-bonded silica (B1680970) column. nih.govasianjpr.com
Mobile Phase: A gradient mixture of an organic solvent and an aqueous buffer is used for elution. A common mobile phase consists of acetonitrile (B52724) and/or methanol (B129727) as the organic component and a buffered aqueous solution (e.g., with trifluoroacetic acid or ammonium (B1175870) acetate) as the aqueous component. tsijournals.comgoogle.com
Isolation: The crude reaction mixture containing the anhydro compound is injected into the preparative HPLC system. The fraction corresponding to the 2,3-Anhydro Rosuvastatin Methyl Ester peak is collected. The solvent is then removed under reduced pressure to yield the purified compound. google.com
Characterization Protocol:
Following purification, the compound's identity and purity are confirmed using a suite of analytical techniques. The final product is typically supplied with a comprehensive Certificate of Analysis confirming these findings.
Purity Analysis: The purity of the isolated standard is determined using analytical HPLC, often with a Diode Array Detector (DAD) or UV detector, to ensure it meets high purity standards (typically >95-98%). nih.govgoogle.com
Structural Elucidation:
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound. The expected mass would be consistent with the loss of one water molecule from the parent Rosuvastatin Methyl Ester. researchgate.netderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy are critical for unambiguously determining the chemical structure. magtechjournal.comnih.gov The NMR spectra would confirm the presence of the newly formed conjugated double bond system in the heptenoate chain and verify the integrity of the rest of the molecular structure. Quantitative NMR (qNMR) can also be used to determine the precise concentration of the standard in solution. nih.gov
Table 3: Key Identifiers for 2,3-Anhydro Rosuvastatin Methyl Ester
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | Methyl (S,2Z,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxyhepta-2,6-dienoate | |
| CAS Number | 2452383-22-9 | |
| Molecular Formula | C₂₃H₂₈FN₃O₅S | |
| Molecular Weight | 477.55 g/mol | |
| Exact Mass | 477.1734 |
Table 4: Analytical Techniques for Characterization
| Technique | Purpose |
|---|---|
| Preparative HPLC | Isolation and purification of the compound. |
| Analytical HPLC-UV/DAD | Determination of chemical purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and formula. |
| ¹H-NMR and ¹³C-NMR Spectroscopy | Unambiguous structural elucidation and confirmation. |
Significance in Pharmaceutical Quality Chemistry and Research
Contribution to Understanding Rosuvastatin's Chemical Degradation Landscape
The identification and characterization of degradation products are essential for understanding the stability of a drug molecule. Rosuvastatin (B1679574) has been shown to be unstable under certain conditions, particularly acid hydrolysis and photolysis. nih.govrsc.org Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, heat, and light as recommended by the International Conference on Harmonisation (ICH) guidelines, are performed to deliberately generate degradation products. rsc.orgnih.govoup.com
2,3-Anhydro Rosuvastatin Methyl Ester is a product formed from the dehydration of the Rosuvastatin molecule, as suggested by its "anhydro" designation and a molecular weight that is 18 Da less than a corresponding esterified Rosuvastatin precursor. nih.gov The formation of this compound under acidic conditions helps to map the specific chemical pathways through which Rosuvastatin degrades. researchgate.net By studying the structure of such degradants, researchers can pinpoint the labile parts of the parent molecule, in this case, the hydroxyl groups in the dihydroxy heptenoic acid side chain, which are susceptible to elimination reactions. This knowledge is crucial for defining appropriate storage conditions, packaging, and shelf-life for Rosuvastatin-containing products.
Role in Developing Robust Analytical Methods for Related Substances in Research Settings
To ensure the purity of a drug substance, highly specific and sensitive analytical methods are required to detect and quantify any impurities. researchgate.net 2,3-Anhydro Rosuvastatin Methyl Ester, once isolated and synthesized, serves as a reference standard for this purpose. cleanchemlab.comsynthinkchemicals.com A reference standard is a highly purified compound that is used as a benchmark in analytical tests. synthinkchemicals.com
In a research setting, this specific methyl ester impurity is used to:
Develop Method Specificity: Analysts can challenge their chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), by running a sample containing both Rosuvastatin and the 2,3-Anhydro impurity. nih.govscielo.br A successful method must be able to completely separate the peak of the impurity from the peak of the active pharmaceutical ingredient (API). researchgate.net
Determine Method Sensitivity: The reference standard is used to establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) of the analytical method. jrtdd.com This ensures the method is sensitive enough to detect and accurately measure even trace amounts of the impurity. rsc.org
Validate Method Accuracy: By spiking a sample with a known amount of the 2,3-Anhydro Rosuvastatin Methyl Ester reference standard, researchers can perform recovery studies to confirm the accuracy of their analytical procedure. nih.govscispace.com
The availability of this compound is therefore suitable for analytical method development and validation (AMV) and for Quality Control (QC) applications during the production of Rosuvastatin. cleanchemlab.com
Informing Stability-Indicating Method Development in Academic Research
A stability-indicating method (SIM) is an analytical procedure that can accurately distinguish the intact API from its degradation products. oup.com The development of such methods is a regulatory requirement and a focus of academic and industrial research. nih.govscispace.com
Forced degradation studies are the foundation of SIM development. oup.com The knowledge that Rosuvastatin degrades to form 2,3-Anhydro Rosuvastatin Methyl Ester under specific stress conditions directly informs the development of a SIM. The method must be proven to separate this specific degradant from Rosuvastatin and other potential impurities. nih.govscielo.br For example, numerous studies describe the development of RP-HPLC and UPLC methods capable of separating Rosuvastatin from its process-related impurities and degradation products, including those formed under acidic stress. nih.govscielo.brscispace.com The successful separation and resolution of all degradation products confirm the stability-indicating power of the method. nih.gov
Providing Insights for Process Chemistry Improvements for Rosuvastatin and its Derivatives
Impurities in a pharmaceutical product can originate from the synthesis process itself or from degradation. chemicea.com The identification of 2,3-Anhydro Rosuvastatin Methyl Ester as a potential impurity provides valuable feedback for process chemists working on the synthesis of Rosuvastatin. derpharmachemica.com
Understanding the reaction conditions that lead to the formation of this anhydro impurity allows for the optimization of the manufacturing process to minimize its generation. For instance, if the impurity is formed due to acidic conditions or high temperatures at a particular step, chemists can modify the process by:
Adjusting the pH to be neutral or basic.
Lowering the reaction temperature.
Reducing the time the material is exposed to harsh conditions.
Data Tables
Table 1: Physicochemical Properties of 2,3-Anhydro Rosuvastatin Methyl Ester
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Methyl (S,2Z,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxyhepta-2,6-dienoate | cleanchemlab.com |
| Alternate Name | (5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl (methyl sulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-hept-2,6-dienoic acid methyl ester | chemicea.commolcan.com |
| CAS Number | 2452383-22-9 | synthinkchemicals.com |
| Molecular Formula | C23H28FN3O5S | molcan.comsynthinkchemicals.comsynzeal.com |
| Molecular Weight | 477.55 g/mol | synthinkchemicals.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,3-Anhydro Rosuvastatin Methyl Ester |
| Rosuvastatin |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Anhydro Rosuvastatin Methyl Ester, and how do they compare in terms of stereoselectivity and yield?
- Methodological Answer : The synthesis of 2,3-Anhydro Rosuvastatin Methyl Ester can be optimized using allyl intermediates and heterocyclic building blocks. For example, a stereoselective approach involves coupling pyrimidine derivatives with dihydroxyheptenoate esters under controlled conditions (e.g., palladium-catalyzed cross-coupling). Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl) to preserve stereochemistry . Yield improvements (up to 70-85%) are achievable via solvent optimization (e.g., THF/water mixtures) and temperature gradients .
Q. How does 2,3-Anhydro Rosuvastatin Methyl Ester induce endothelium-independent vasodilation, and what molecular pathways are involved?
- Methodological Answer : Unlike rosuvastatin, the methyl ester derivative exhibits endothelium-independent relaxation in precontracted aortic rings. This effect is mediated by inducible nitric oxide synthase (NOS-2) and potassium (K⁺) channel activation. Researchers can validate this mechanism using inhibitors like L-NAME (NOS inhibitor) and tetraethylammonium (TEA, K⁺ channel blocker). Immunoblotting for NOS-2 expression in endothelium-denuded tissues confirms pathway involvement .
Q. What analytical methods are recommended for purity assessment and structural confirmation of 2,3-Anhydro Rosuvastatin Methyl Ester?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) is standard for purity analysis. Mass spectrometry (LC-MS) confirms molecular weight (495.56 g/mol) and fragmentation patterns. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemical details, such as the (3R,5S)-configuration of the dihydroxyheptenoate moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in the role of nitric oxide (NO) in 2,3-Anhydro Rosuvastatin Methyl Ester’s vasodilatory effects across different experimental models?
- Methodological Answer : Discrepancies arise from tissue-specific NO signaling. For example, in calf cardiac veins, cooling enhances NO-dependent relaxation , whereas in rat aortic rings, the methyl ester’s effect is partially NO-independent . To reconcile these, use isoform-specific NOS inhibitors (e.g., 1400 W for NOS-2) and measure cyclic GMP levels as a downstream NO marker. Comparative studies across species (e.g., bovine vs. rodent models) and temperatures (28°C vs. 37°C) are critical .
Q. What strategies improve the synthetic yield of 2,3-Anhydro Rosuvastatin Methyl Ester while minimizing degradation byproducts?
- Methodological Answer : Optimize reaction conditions by:
- Reducing moisture exposure (use anhydrous solvents and inert atmosphere).
- Employing catalytic systems like DMAP (4-dimethylaminopyridine) for esterification.
- Implementing gradient HPLC purification to separate lactone impurities (e.g., Rosuvastatin 2,6-Diene Lactone, CAS 1246665-85-9) . Pilot-scale reactions with controlled pH (6.5-7.0) and low temperature (0-5°C) minimize hydrolytic degradation .
Q. How do in vitro findings on 2,3-Anhydro Rosuvastatin Methyl Ester’s vascular effects translate to in vivo models, and what experimental designs address bioavailability challenges?
- Methodological Answer : In vitro studies using isolated aortic rings may not account for metabolic clearance. To bridge this gap:
- Use pharmacokinetic profiling (e.g., LC-MS/MS) in rodent plasma to measure ester hydrolysis rates.
- Administer the compound via intraperitoneal injection with mevalonate co-treatment to assess HMG-CoA reductase dependency in vivo.
- Conduct wire myography on mesenteric arteries to validate tissue-specific responses .
Methodological Notes for Experimental Design
- Data Contradiction Analysis : When conflicting results emerge (e.g., NO dependency), perform dose-response curves with incremental inhibitor concentrations and statistical validation via two-way ANOVA with post hoc Bonferroni correction .
- Stability Testing : Store the compound at +5°C in amber vials to prevent photodegradation. Monitor purity over time using accelerated stability protocols (40°C/75% RH for 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
